1-(2-Chloropyrimidin-4-yl)ethanone
Overview
Description
“1-(2-Chloropyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 1312535-78-6 . It has a molecular weight of 156.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature .Scientific Research Applications
Heterocyclic Synthesis
1-(2-Chloropyrimidin-4-yl)ethanone has applications in the synthesis of heterocyclic compounds. A study demonstrated its use in the creation of novel heterocyclic chalcone derivatives with a thieno[2,3-d]pyrimidine-based chromophore, highlighting its role in producing dyes for polyester fibers (Ho & Yao, 2013).
Antibacterial Activity
This compound is integral in the synthesis of various pyrimidine imines and thiazolidinones, which have shown notable antibacterial activity. A study detailed the microwave-assisted synthesis of these compounds and their effectiveness against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal Agent Synthesis
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, this compound plays a crucial role. The study discussed the diastereocontrol and stereochemistry of voriconazole, which involves this compound (Butters et al., 2001).
Synthesis of Pyrimidine Derivatives
A study focused on the synthesis of novel thieno[2, 3-d] pyrimidines and their antibacterial activity, highlighting the compound's role in producing pyrimidine derivatives with potential medical applications (Salahuddin, Kakad, & Shantakumar, 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, H335 . These statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P338+P351) .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRDUUQMVEFAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659717 | |
Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312535-78-6 | |
Record name | 1-(2-Chloro-4-pyrimidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312535-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloropyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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